molecular formula C20H28N6O2 B2756044 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1171661-93-0

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2756044
CAS No.: 1171661-93-0
M. Wt: 384.484
InChI Key: RZQZYKFVOIVPKJ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a urea derivative featuring a 2-ethylphenyl group on one nitrogen of the urea core and a pyrimidine ring linked via an ethoxyethyl spacer to a 4-methylpiperazine moiety on the other nitrogen. The pyrimidine ring, a common pharmacophore in kinase inhibitors, is substituted at the 6-position with a methylpiperazine group, which may enhance solubility and modulate receptor binding. The ethoxyethyl linker introduces conformational flexibility, possibly optimizing binding orientation. Structural elucidation of such compounds often employs X-ray crystallography tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-3-16-6-4-5-7-17(16)24-20(27)21-8-13-28-19-14-18(22-15-23-19)26-11-9-25(2)10-12-26/h4-7,14-15H,3,8-13H2,1-2H3,(H2,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQZYKFVOIVPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Ethylphenyl Intermediate: This step involves the alkylation of a phenyl compound with an ethyl group under specific conditions.

    Synthesis of the Pyrimidinyl Intermediate: This involves the formation of a pyrimidine ring, which is then functionalized with a piperazinyl group.

    Coupling Reaction: The final step involves coupling the ethylphenyl intermediate with the pyrimidinyl intermediate through a urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Differences :

  • Aromatic Group: The target compound has a 2-ethylphenyl substituent, while this analog uses a phenyl group.
  • Linker : The target compound employs an ethoxyethyl spacer between the urea and pyrimidine, whereas this analog uses a piperazinyl-ethyl linkage. The ether oxygen in the target may participate in hydrogen bonding, while the direct piperazine linkage reduces flexibility.
  • Piperazine Substitution : The target’s pyrimidine is substituted with 4-methylpiperazine , whereas this compound features a 2-pyrimidinyl-piperazine . The methylpiperazine in the target likely improves aqueous solubility compared to the pyrimidinyl group, which may introduce π-stacking interactions.

Hypothesized Impact :

  • The ethylphenyl group in the target could improve binding affinity in hydrophobic pockets (e.g., kinase ATP-binding sites).
  • The ethoxyethyl linker may allow better conformational adaptation to target proteins compared to the rigid piperazinyl-ethyl linker .

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()

Structural Differences :

  • Core Heterocycle: The target uses a pyrimidine ring, while this compound features a 1,3,5-triazine core.
  • Substituents : The target’s ethylphenyl contrasts with this compound’s 2-oxaadamantyl group, a bulky, rigid structure that may limit membrane permeability but enhance selectivity via steric constraints.
  • Linker : The target’s ethoxyethyl spacer differs from this compound’s piperidinyl linkage, which introduces a basic nitrogen that could influence protonation state and solubility.

Hypothesized Impact :

  • The triazine core may engage in stronger dipole interactions or π-stacking compared to pyrimidine.
  • The oxaadamantyl group’s bulkiness might reduce off-target effects but could compromise bioavailability .

1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea ()

Structural Differences :

  • Aromatic Groups : The target’s 2-ethylphenyl is replaced here with 2,4-dimethoxyphenyl and 2,6-dimethylphenyl groups. Methoxy groups enhance solubility but may reduce cell permeability due to increased polarity.
  • Pyrimidine Substitution: Both compounds feature a 4-methylpiperazine group, but in this analog, it is attached via an anilino linker at the pyrimidine’s 6-position.

Hypothesized Impact :

  • The dimethoxy and dimethyl groups may improve solubility but reduce passive diffusion across lipid membranes.
  • The anilino linker in ’s compound could facilitate π-π interactions with aromatic residues in target proteins, whereas the target’s ethoxyethyl linker prioritizes flexibility .

Structural and Functional Comparison Table

Compound Feature Target Compound
Aromatic Group 2-Ethylphenyl Phenyl 2-Oxaadamantyl 2,4-Dimethoxyphenyl + 2,6-Dimethylphenyl
Core Heterocycle Pyrimidine Pyrimidine 1,3,5-Triazine Pyrimidine
Linker Ethoxyethyl Piperazinyl-Ethyl Piperidinyl Anilino
Piperazine Substitution 4-Methylpiperazine 2-Pyrimidinyl-Piperazine N/A 4-Methylpiperazine (via anilino)
Key Functional Implications Enhanced lipophilicity, flexible linker Rigid linker, π-stacking potential Bulky substituent, triazine electronics High solubility, extended conjugation

Research Findings and Implications

  • Lipophilicity vs. Solubility : The target’s ethylphenyl group balances lipophilicity for membrane penetration, while its methylpiperazine counters with improved solubility—a strategic advantage over ’s less-soluble analog.
  • Linker Flexibility: The ethoxyethyl spacer in the target may enable better adaptation to binding pockets compared to ’s rigid piperazinyl-ethyl or ’s planar anilino linker.
  • Target Selectivity : ’s oxaadamantyl group highlights how steric bulk can enhance selectivity but at the cost of synthetic complexity and bioavailability.

Further pharmacological studies are needed to validate these hypotheses, particularly regarding kinase inhibition profiles and pharmacokinetic parameters.

Biological Activity

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, identified by CAS number 1396764-87-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C20H28N6O2C_{20}H_{28}N_{6}O_{2}, with a molecular weight of 384.5 g/mol. The structure includes a urea moiety linked to a pyrimidine derivative, which may contribute to its biological properties.

Research indicates that this compound exhibits kinase inhibition properties, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibition of FGFR signaling can lead to reduced tumor cell proliferation and migration, making it a candidate for anticancer therapy .

Additionally, the compound has shown anti-inflammatory effects by modulating pathways such as NF-κB and MAPK. These pathways are crucial in mediating inflammatory responses, and their inhibition can potentially alleviate conditions characterized by excessive inflammation .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits FGFR signaling, reducing tumor growth and metastasis
Anti-inflammatory Modulates NF-κB and MAPK pathways, decreasing pro-inflammatory cytokines
Neuroprotective Reduces neuronal apoptosis and inflammation in models of neurodegeneration

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines expressing FGFRs. For instance, a study indicated that treatment with this compound led to a significant decrease in cell viability and migration in breast cancer cells .

Neuroprotective Effects

Research also highlights the neuroprotective effects of the compound. In models of neuroinflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of inflammatory mediators such as TNF and IL-6. This suggests that the compound may offer therapeutic benefits in neurodegenerative diseases characterized by inflammation .

Q & A

Q. What are the key steps and challenges in synthesizing 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea?

The synthesis involves multi-step reactions, including:

  • Coupling reactions between the pyrimidine and ethylphenyl urea moieties under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the compound with >95% purity .
    Challenges include avoiding side reactions (e.g., hydrolysis of the urea group) and ensuring regioselectivity during pyrimidine functionalization .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., ethylphenyl and piperazinyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like urea (N–H stretch at ~3300 cm⁻¹) and pyrimidine (C=N stretch at ~1600 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% for biological assays) .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro assays : Test inhibition of kinases (e.g., FGFR, EGFR) using enzyme-linked immunosorbent assays (ELISA) .
  • Cell viability studies : Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
  • Selectivity profiling : Compare activity against related targets (e.g., other kinases) to assess specificity .

Q. What are the solubility and formulation challenges for this compound?

  • Solubility : Low aqueous solubility due to hydrophobic groups (e.g., ethylphenyl) necessitates dimethylformamide (DMF) or PEG-based solvents .
  • Formulation strategies : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Catalyst screening : Tertiary amines (e.g., triethylamine) improve coupling efficiency by scavenging acids .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
  • Flow chemistry : Continuous flow systems enhance reproducibility and scalability for multi-step syntheses .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to reduce variability .
  • Structural validation : Re-analyze compound purity via NMR and MS to rule out degradation products .
  • Target engagement studies : Confirm binding to intended targets (e.g., kinases) using surface plasmon resonance (SPR) .

Q. What computational methods aid in predicting the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., AutoDock Vina) to prioritize targets .
  • Quantum mechanical calculations : Predict reactive sites (e.g., urea group) for electrophilic/nucleophilic attacks .
  • Machine learning : Train models on structural analogs to forecast ADMET properties .

Q. How does the compound’s stability vary under different storage conditions?

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 4) due to urea hydrolysis; stable in neutral buffers .
  • Light exposure : Store in amber vials at –20°C to prevent photodegradation of the pyrimidine ring .
  • Long-term stability : Lyophilized forms retain >90% potency after 6 months at –80°C .

Q. What structural analogs of this compound show improved potency or selectivity?

Analog Modification Effect Reference
1-(4-Chlorophenyl) variantChlorine substitutionEnhanced kinase selectivity (2-fold vs. EGFR)
Piperazinyl-to-morpholinyl swapReduced off-target toxicityImproved IC₅₀ in liver cell lines
Trifluoromethyl additionIncreased metabolic stability (t½ > 6h)

Q. What strategies are used to identify the compound’s molecular targets in complex biological systems?

  • Chemical proteomics : Use biotinylated probes to pull down binding proteins from cell lysates .
  • Kinase profiling panels : Screen against 100+ kinases to map inhibitory activity (e.g., DiscoverX KINOMEscan) .
  • CRISPR-Cas9 knockout : Validate target relevance by observing resistance in gene-edited cell lines .

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